N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide
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Overview
Description
N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide, also known as DBOC, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a photolabile protecting group that can be used in the synthesis of peptides, nucleotides, and other biomolecules. In
Mechanism of Action
The mechanism of action of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the photochemical cleavage of the protecting group. Upon exposure to light, the benzophenone moiety of this compound undergoes a triplet-state energy transfer to the carbonyl group of the protected functional group, causing it to cleave and release the protected group.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is primarily used as a protecting group in chemical synthesis.
Advantages and Limitations for Lab Experiments
The use of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide as a protecting group in chemical synthesis offers several advantages. It is a highly efficient protecting group that can be easily removed upon exposure to light, allowing for further chemical reactions to occur. Additionally, this compound is compatible with a wide range of chemical reactions, making it a versatile protecting group.
However, there are also limitations to the use of this compound. It requires the use of UV light for cleavage, which can be problematic for some applications. Additionally, this compound can be difficult to remove completely, which can lead to unwanted side reactions.
Future Directions
In the future, N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide may find further application in the synthesis of peptides, nucleotides, and other biomolecules. Researchers may also explore new methods for removing this compound, as well as developing new photolabile protecting groups with improved properties. Additionally, the use of this compound in biological systems may be explored, as it has the potential to be used as a tool for studying biological processes.
Synthesis Methods
The synthesis of N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the reaction of 2,5-dimethylbenzoic anhydride with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydroxylamine hydrochloride to form the final compound, this compound.
Scientific Research Applications
N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide has found widespread use in scientific research as a photolabile protecting group. It can be used in the synthesis of peptides, nucleotides, and other biomolecules to protect functional groups from unwanted reactions. Upon exposure to light, this compound undergoes a photochemical reaction that releases the protected group, allowing for further chemical reactions to occur.
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-9-12(2)14(10-11)16(19)20-18-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPQOXTUNCXSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)ON=C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)O/N=C(/C2=CC=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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